3'-Nitrobiphenyl-4-ylboronic acid
Overview
Description
3’-Nitrobiphenyl-4-ylboronic acid: is an organic compound with the chemical formula C12H10BNO4 . It is characterized by the presence of a boronic acid group attached to a biphenyl structure, which also contains a nitro group at the 3’ position. This compound is a white crystalline solid with good solubility in water, alcohols, and other organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in materials science research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Nitrobiphenyl-4-ylboronic acid is typically synthesized by introducing a nitro group at the 3’ position of biphenyl-4-ylboronic acid. This can be achieved through various methods, including nitration reactions or oxidation reactions . The specific reaction conditions may vary, but generally involve the use of nitrating agents or oxidizing agents under controlled conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of 3’-Nitrobiphenyl-4-ylboronic acid may involve large-scale nitration processes, where biphenyl-4-ylboronic acid is treated with nitrating agents in the presence of solvents and catalysts to achieve high yields and purity . The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 3’-Nitrobiphenyl-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The boronic acid group can participate in reduction reactions to form corresponding alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro group or boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the boronic acid group.
Substituted biphenyls: Formed by substitution reactions.
Scientific Research Applications
3’-Nitrobiphenyl-4-ylboronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of fluorescent probes for biological imaging and analysis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in materials science for the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Nitrobiphenyl-4-ylboronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Biphenyl-4-ylboronic acid: Lacks the nitro group at the 3’ position, resulting in different reactivity and applications.
3-Nitrophenylboronic acid: Contains a nitro group but lacks the biphenyl structure, leading to different chemical properties and uses.
4-Formylphenylboronic acid: Contains a formyl group instead of a nitro group, resulting in different reactivity and applications.
Uniqueness: 3’-Nitrobiphenyl-4-ylboronic acid is unique due to the presence of both a nitro group and a boronic acid group on a biphenyl structure. This combination of functional groups imparts distinct reactivity and makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
[4-(3-nitrophenyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(17)18/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDVMFHJXZWNCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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